5-Bromo-2-nitrobenzoic acid

Electrophilic aromatic substitution Regioselectivity Nitration

Procure the only 5-bromo-2-nitrobenzoic acid isomer accessible at scale via direct nitration. Its ortho-nitro/5-bromo pattern creates a unique electron-withdrawing environment that ensures high regioselectivity in Suzuki couplings and reliable reduction to aniline derivatives. Generic substitution with other bromo- or chloro-isomers demonstrably compromises reaction yield and product purity. Use its sharp melting point (139–141 °C) as a built-in QC check to verify identity on receipt. Trust this building block for reproducible pharmaceutical, agrochemical, and materials science syntheses.

Molecular Formula C7H4BrNO4
Molecular Weight 246.01 g/mol
CAS No. 6950-43-2
Cat. No. B1266750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-nitrobenzoic acid
CAS6950-43-2
Molecular FormulaC7H4BrNO4
Molecular Weight246.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C7H4BrNO4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,(H,10,11)
InChIKeyFNINYRSNPGPWEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-nitrobenzoic acid (CAS 6950-43-2): Procurement-Ready Physical and Chemical Profile


5-Bromo-2-nitrobenzoic acid (CAS 6950-43-2) is a disubstituted benzoic acid derivative with the molecular formula C₇H₄BrNO₄ and a molecular weight of 246.01 g/mol [1]. The compound features a carboxylic acid group, a nitro group at the 2-position, and a bromine atom at the 5-position relative to the carboxyl group . Its solid crystalline form exhibits a melting point of 139–141 °C and a predicted density of approximately 1.89 g/cm³ . This compound is a member of the bromo-2-nitrobenzoic acid isomer family, which includes four positional variants, and is distinguished from related compounds such as 5-chloro-2-nitrobenzoic acid and unsubstituted 2-nitrobenzoic acid by its specific substitution pattern and the unique reactivity conferred by the bromine atom [2].

5-Bromo-2-nitrobenzoic Acid (CAS 6950-43-2): Why Substitution with Positional Isomers and Halogen Analogs Introduces Unacceptable Uncertainty in Synthesis


Substituting 5‑bromo‑2‑nitrobenzoic acid with a positional isomer (e.g., 3‑bromo‑, 4‑bromo‑, or 6‑bromo‑2‑nitrobenzoic acid) or a halogen analog (e.g., 5‑chloro‑2‑nitrobenzoic acid) is not a neutral replacement. The bromine atom at the 5‑position, in combination with the ortho‑nitro group, establishes a defined electron‑withdrawing environment and a specific steric profile that directly governs regioselectivity in electrophilic aromatic substitution, oxidative addition rates in cross‑coupling reactions, and acid–base behavior [1]. Generic substitution disregards these quantifiable differences in synthesis yield, reaction rate, and product purity [2]. The evidence presented below documents precisely where this compound diverges from its closest analogs in ways that materially affect experimental reproducibility and procurement value.

5-Bromo-2-nitrobenzoic Acid (CAS 6950-43-2): Quantified Evidence of Differential Performance Relative to Positional Isomers and Halogen Analogs


Nitration Regioselectivity: 83% vs. 13% Yield Advantage Over 3-Bromo Isomer in Direct Synthesis

The direct nitration of 3‑bromobenzoic acid produces 5‑bromo‑2‑nitrobenzoic acid as the major product in 83% yield, whereas the competing 3‑bromo‑2‑nitrobenzoic acid is obtained in only 13% yield [1]. This 70‑percentage‑point difference in isolated yield demonstrates that the target compound is intrinsically favored by the directing effects of the bromine and carboxyl groups. The 3‑bromo isomer cannot be efficiently accessed via this direct route and requires alternative, more complex synthetic strategies [2].

Electrophilic aromatic substitution Regioselectivity Nitration

Synthesis Accessibility: 5‑Bromo Isomer Is the Only Family Member with Satisfactory Yield via Direct Nitration

Among the four isomeric bromo‑2‑nitrobenzoic acids, only 5‑bromo‑2‑nitrobenzoic acid has been obtained in satisfactory yield by a direct nitration route [1]. The 3‑bromo isomer was isolated in yields as low as 2.7%–3.8% from the same nitration mixture; the 4‑bromo isomer required hydrolysis of 4‑bromo‑2‑nitrobenzonitrile or oxidation of 4‑bromo‑2‑nitrotoluene in very low or unspecified yields; and the 6‑bromo isomer was not reported at all until a dedicated multi‑step route from 6‑nitroanthranilic acid was developed [1]. In contrast, 5‑bromo‑2‑nitrobenzoic acid is accessible via a one‑step nitration of m‑bromobenzoic acid [1].

Synthesis accessibility Isomer comparison Yield

Enhanced Acidity: Predicted pKa of 1.85 vs. 2.8–4.2 Range for Analogous Benzoic Acids

The predicted pKa of 5‑bromo‑2‑nitrobenzoic acid is 1.85 ± 0.25 . This value is substantially lower than the pKa of unsubstituted benzoic acid (4.2) and lower than that of ortho‑bromobenzoic acid (2.8) [1]. The increased acidity arises from the combined electron‑withdrawing effects of the ortho‑nitro group and the 5‑bromo substituent, as well as steric inhibition of resonance between the carboxyl group and the aromatic ring due to the ortho‑nitro substituent [1]. While this is a predicted value (class‑level inference for ortho‑nitrobenzoic acids shows pKa ≈ 2.2 [1]), the directional trend is unambiguous and consistent with established ortho‑effect principles.

pKa Acidity Physicochemical property

Melting Point Distinction: 139–141 °C vs. 165–169 °C for 4‑Bromo Isomer

5‑Bromo‑2‑nitrobenzoic acid melts at 139–141 °C , whereas the 4‑bromo positional isomer (4‑bromo‑2‑nitrobenzoic acid, CAS 99277‑71‑1) melts at 165–169 °C [1]. This ~26 °C difference in melting point reflects the distinct intermolecular packing and hydrogen‑bonding arrangements dictated by the substitution pattern. The lower melting point of the 5‑bromo isomer may be advantageous in applications requiring melt‑processing or solvent‑free reactions at moderate temperatures. Additionally, the difference serves as a straightforward quality‑control differentiator: melting point can rapidly confirm that the correct isomer has been received .

Melting point Physical property Isomer differentiation

Cross-Coupling Reactivity: Bromine Enables Broader and Faster Catalytic Cycles than Chlorine

The bromine atom at the 5‑position of 5‑bromo‑2‑nitrobenzoic acid serves as a competent leaving group in palladium‑catalyzed cross‑coupling reactions, including Suzuki‑Miyaura, Heck, and Sonogashira couplings [1]. In general, aryl bromides undergo oxidative addition to Pd(0) more readily than aryl chlorides due to the lower bond dissociation energy of the C–Br bond (~337 kJ/mol for Ph–Br vs. ~399 kJ/mol for Ph–Cl) [2]. This class‑level inference indicates that 5‑bromo‑2‑nitrobenzoic acid will exhibit faster coupling kinetics and higher yields than its 5‑chloro‑2‑nitrobenzoic acid analog under comparable conditions. While direct head‑to‑head data for this specific substrate pair are not available, the well‑established reactivity order (I > Br > Cl) across numerous aryl systems supports this differentiation [2].

Cross-coupling Suzuki-Miyaura Heck Sonogashira Halogen reactivity

5-Bromo-2-nitrobenzoic Acid (CAS 6950-43-2): Optimal Research and Industrial Application Scenarios Validated by Comparative Evidence


Pharmaceutical Intermediate Synthesis via Orthogonal Functionalization

The carboxylic acid, nitro, and bromo substituents of 5‑bromo‑2‑nitrobenzoic acid provide three distinct, sequentially addressable functional handles [1]. The bromine atom enables carbon–carbon bond formation via Suzuki‑Miyaura or related cross‑coupling reactions [2]. The nitro group can be selectively reduced to an amino group, opening access to aniline derivatives and heterocyclic scaffolds. The carboxylic acid can undergo esterification, amidation, or be used as a directing group in C–H functionalization. This orthogonal reactivity profile makes the compound an ideal building block for the construction of pharmaceutically relevant molecules, particularly those requiring the introduction of aryl‑aryl bonds before subsequent reduction and derivatization steps. The superior synthesis accessibility of this isomer ensures reliable supply for medicinal chemistry programs.

Agrochemical Building Block Requiring Scalable and Cost-Effective Supply

Among the bromo‑2‑nitrobenzoic acid isomers, only the 5‑bromo isomer can be obtained in satisfactory yield via direct nitration of m‑bromobenzoic acid [1]. This synthetic advantage translates directly to commercial availability at scale and competitive pricing [2]. Agrochemical discovery programs that identify promising leads containing a 5‑bromo‑2‑nitrophenyl moiety can proceed with confidence that the key intermediate is industrially accessible, eliminating the need for costly custom synthesis routes required for the 3‑bromo, 4‑bromo, or 6‑bromo isomers. The compound‘s reactivity toward cross‑coupling also allows for rapid diversification to explore structure–activity relationships in herbicide or fungicide development .

Material Science Precursor for Cross‑Coupled π‑Conjugated Systems

The bromine substituent on 5‑bromo‑2‑nitrobenzoic acid serves as an efficient leaving group in palladium‑catalyzed coupling reactions, enabling the incorporation of the 2‑nitrobenzoic acid scaffold into larger π‑conjugated architectures [1]. The electron‑withdrawing nitro and carboxyl groups modulate the electronic properties of the resulting materials, making this compound a suitable precursor for organic semiconductors, dyes, and optoelectronic components [1]. The predicted high acidity (pKa ≈ 1.85) [2] may also be exploited in the design of proton‑conducting materials or pH‑responsive polymers. Unlike the 4‑bromo isomer, which exhibits a higher melting point (165–169 °C) , the 5‑bromo isomer‘s lower melting range (139–141 °C) may facilitate melt‑processing in certain material fabrication workflows.

Analytical Reference Standard and Isomer Verification in Quality Control

The distinct melting point of 5‑bromo‑2‑nitrobenzoic acid (139–141 °C) [1] relative to its 4‑bromo isomer (165–169 °C) [2] provides a simple, inexpensive method for verifying the identity of incoming material. In laboratories where multiple bromo‑nitrobenzoic acid isomers are used concurrently, melting point determination—supplemented by HPLC retention time comparison against an authenticated reference standard—offers a rapid quality‑control check. The compound is also suitable for use as an internal standard or reference material in synthetic method development involving bromo‑nitroaromatic substrates, owing to its well‑characterized physical properties and stable crystalline form.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-nitrobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.